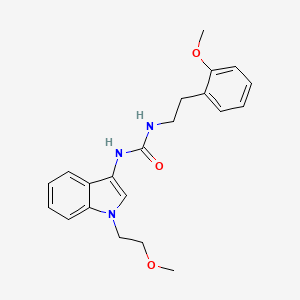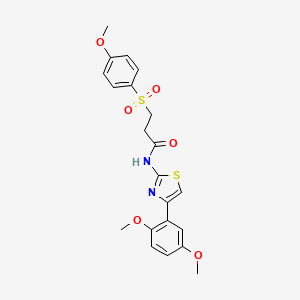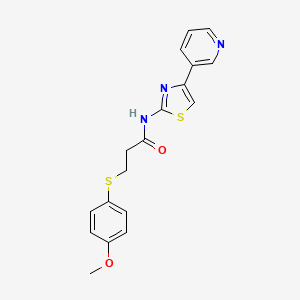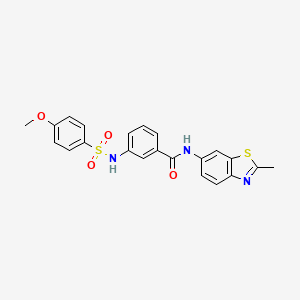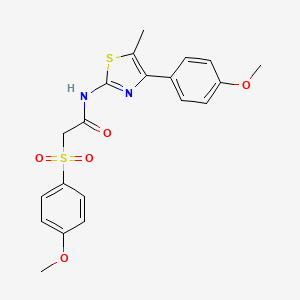
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
Vue d'ensemble
Description
This compound is an organic molecule with several functional groups, including a thiazole ring, two methoxyphenyl groups, and a sulfonyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The thiazole ring, in particular, is a five-membered ring containing nitrogen and sulfur atoms, which can contribute to the compound’s chemical reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Mécanisme D'action
Target of Action
The primary target of TCMDC-125152 is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . It is a validated drug target in malaria that offers prophylactic, transmission blocking, and curative potential .
Mode of Action
TCMDC-125152 is a potent and selective PfCLK3 protein kinase inhibitor . It interacts with PfCLK3, inhibiting its function and leading to significant antiparasiticidal activity . The inhibition of PfCLK3 disrupts the processing of parasite RNA, which is essential for the survival of the parasite .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-125152 affects the RNA splicing pathway in the malarial parasite . PfCLK3 is known to phosphorylate parasite SR proteins, indicating its role in the processing of parasite RNA . Therefore, the inhibition of PfCLK3 disrupts the normal functioning of this pathway, leading to the death of the parasite .
Pharmacokinetics
It is known that tcmdc-125152 demonstrates significant antiparasiticidal activity, suggesting it has sufficient bioavailability to exert its effects .
Result of Action
TCMDC-125152 effectively hinders the transition from trophozoite to schizont, impairs transcription, and diminishes transmission to the mosquito vector . It rapidly kills P. falciparum at the trophozoite to schizont stages and also prevents the development of stage V gametocytes .
Action Environment
It is known that the compound maintains its efficacy in parasites when washed out 6 hours after exposure , suggesting it has a lasting effect in the parasite’s environment.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
TCMDC-125152 has been identified as a potent inhibitor of the protein kinase PfCLK3 . This interaction involves the formation of two hydrogen bonds between the azaindole core of TCMDC-125152 and the hinge region of the kinase . The compound’s aromatic rings, which are substituted with various functional groups, also play a crucial role in this interaction .
Cellular Effects
In cellular contexts, TCMDC-125152 has been shown to have significant effects on the survival of the blood stage Plasmodium falciparum, a parasite responsible for malaria . The compound’s ability to inhibit PfCLK3, a protein kinase critical for the regulation of malarial parasite RNA splicing, suggests that it may have parasiticidal activity .
Molecular Mechanism
The molecular mechanism of TCMDC-125152 involves its interaction with PfCLK3. The compound’s azaindole core forms two hydrogen bonds with the kinase’s hinge region, leading to the inhibition of the kinase’s activity . This inhibition disrupts the phosphorylation events necessary for the correct assembly and catalytic activity of spliceosomes, thereby affecting RNA splicing within the parasite .
Propriétés
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-13-19(14-4-6-15(26-2)7-5-14)22-20(28-13)21-18(23)12-29(24,25)17-10-8-16(27-3)9-11-17/h4-11H,12H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAWDRYVOSANSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B3309293.png)
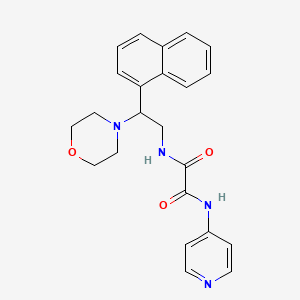
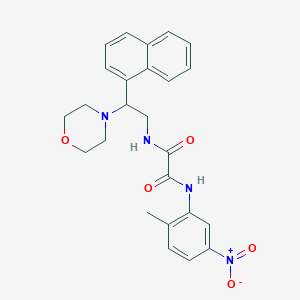
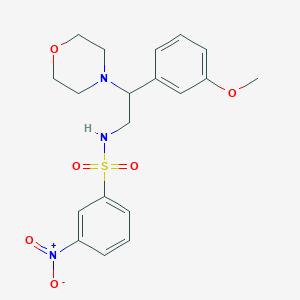
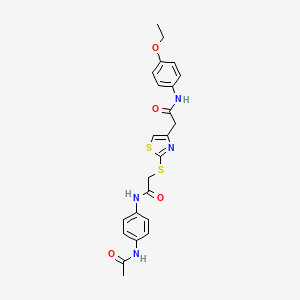
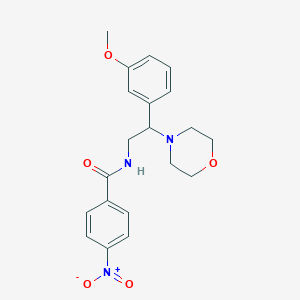
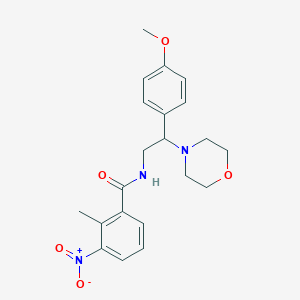
![N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3309353.png)
![5-benzyl-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3309358.png)
![4,7,8-Trimethyl-2-(2-methylpropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3309361.png)
